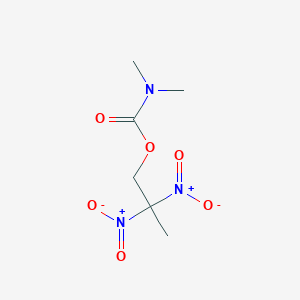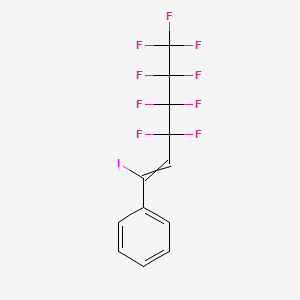
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene is a fluorinated organic compound that features a benzene ring attached to a highly fluorinated alkene chain with an iodine atom. This compound is of interest due to its unique chemical properties, which arise from the presence of multiple fluorine atoms and an iodine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of a fluorinated alkene precursor.
Fluorination: The precursor undergoes fluorination using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.
Iodination: The fluorinated alkene is then subjected to iodination using iodine or iodine monochloride under controlled conditions to introduce the iodine atom.
Coupling with Benzene: The iodinated fluorinated alkene is coupled with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Large-scale fluorination of the alkene precursor using industrial fluorinating agents.
Continuous Iodination: Continuous iodination process to ensure consistent introduction of the iodine atom.
Automated Coupling: Automated palladium-catalyzed coupling with benzene to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, forming iodinated derivatives.
Reduction: Reduction reactions can target the double bond in the alkene chain, leading to the formation of saturated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation Products: Iodinated alcohols or ketones.
Reduction Products: Saturated fluorinated hydrocarbons.
Substitution Products: Compounds with functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a tracer due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding and other interactions. These properties make it a valuable tool in medicinal chemistry and materials science.
Comparación Con Compuestos Similares
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexane): Similar structure but lacks the double bond in the alkene chain.
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-bromohex-1-en-1-yl)benzene: Similar structure with bromine instead of iodine.
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-chlorohex-1-en-1-yl)benzene: Similar structure with chlorine instead of iodine.
Uniqueness: (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene is unique due to the presence of both multiple fluorine atoms and an iodine atom, which impart distinct chemical properties such as high reactivity and stability. The combination of these elements makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
109574-90-5 |
|---|---|
Fórmula molecular |
C12H6F9I |
Peso molecular |
448.07 g/mol |
Nombre IUPAC |
(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohex-1-enyl)benzene |
InChI |
InChI=1S/C12H6F9I/c13-9(14,6-8(22)7-4-2-1-3-5-7)10(15,16)11(17,18)12(19,20)21/h1-6H |
Clave InChI |
VRVUWOCHHTUQTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



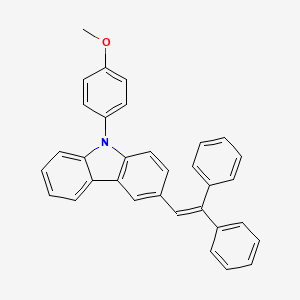
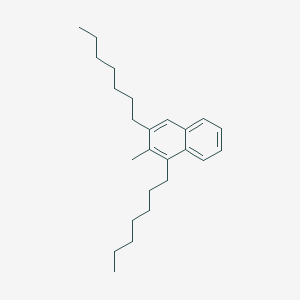


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
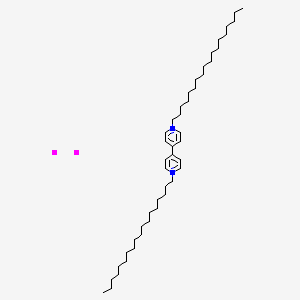
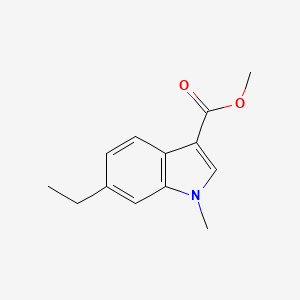
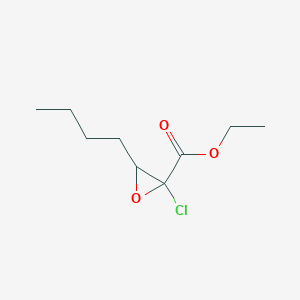
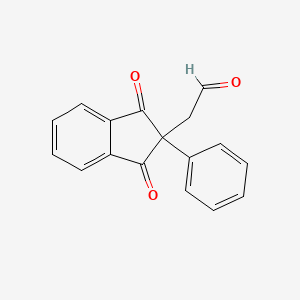
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
